2-Methoxy-2-phenylacetamide

Catalog No.
S12390895
CAS No.
7476-63-3
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-2-phenylacetamide

CAS Number

7476-63-3

Product Name

2-Methoxy-2-phenylacetamide

IUPAC Name

2-methoxy-2-phenylacetamide

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,10,11)

InChI Key

KZHUULABPNPTEO-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N

2-Methoxy-2-phenylacetamide is an organic compound with the molecular formula C9H11NO2C_9H_{11}NO_2 and a molecular weight of approximately 165.19 g/mol. It features a methoxy group (-OCH₃) attached to the second carbon of a phenylacetamide structure, which consists of a phenyl group (a benzene ring) linked to an acetamide moiety. This compound is characterized by its unique structural attributes that contribute to its chemical reactivity and biological activity.

Due to its functional groups. Notable reactions include:

  • Oxidation: The methoxy group can be oxidized to yield carbonyl compounds, which can further react in different pathways .
  • Nucleophilic Substitution: The acetamide nitrogen can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles .
  • Cyclization Reactions: Under specific conditions, it can participate in cyclization reactions leading to the formation of heterocycles such as pyrrolidines or pyridines .

Research indicates that 2-methoxy-2-phenylacetamide exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • CYP Enzyme Inhibition: It has been reported as a CYP1A2 inhibitor, which could influence drug metabolism and efficacy .

The synthesis of 2-methoxy-2-phenylacetamide can be achieved through several methods:

  • Direct Acylation: The reaction of 2-methoxyacetic acid with phenylamine in the presence of acetic anhydride can produce 2-methoxy-2-phenylacetamide.
    2 Methoxyacetic acid+PhenylamineAcetic Anhydride2 Methoxy 2 phenylacetamide\text{2 Methoxyacetic acid}+\text{Phenylamine}\xrightarrow{\text{Acetic Anhydride}}\text{2 Methoxy 2 phenylacetamide}
  • Methylation of 2-Phenylacetamide: Methylating agents such as methyl iodide can be used to convert 2-phenylacetamide into 2-methoxy-2-phenylacetamide under basic conditions.
  • Click Chemistry Approaches: Recent methodologies involve using copper-catalyzed azide-alkyne cycloaddition reactions to synthesize derivatives that include the 2-methoxy group .

The applications of 2-methoxy-2-phenylacetamide span various fields:

  • Pharmaceuticals: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis, particularly for synthesizing more complex molecules.
  • Material Science: The compound may find applications in the development of polymers or coatings due to its chemical stability and reactivity .

Studies on the interactions of 2-methoxy-2-phenylacetamide with biological systems have revealed:

  • Drug Metabolism: Its role as a CYP1A2 inhibitor suggests that it may affect the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .
  • Protein Binding: Research indicates that this compound can bind to various proteins, influencing its pharmacokinetic properties and therapeutic efficacy.

Several compounds share structural similarities with 2-methoxy-2-phenylacetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-Methyl-N-(4-methylphenyl)acetamideC11H15NOContains a methyl group on the phenyl ring
N-(4-Fluorophenyl)-2-methoxyacetamideC10H12FNOIncorporates a fluorine atom
N-(3,4-Dimethylphenyl)-acetamideC11H15NOHas two methyl substitutions on the phenyl ring

Uniqueness of 2-Methoxy-2-phenylacetamide

What distinguishes 2-methoxy-2-phenylacetamide from these similar compounds is primarily its methoxy substituent at the second position of the acetamide structure, which influences both its chemical reactivity and biological activity. The presence of the methoxy group enhances lipophilicity and potentially alters interaction profiles with biological targets compared to other derivatives lacking this functional group.

The hydrolysis of 2-methoxy-2-phenylacetamide follows established mechanisms for amide bond cleavage under both acidic and basic conditions [13]. Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the electrophilic carbonyl carbon [13]. The tetrahedral intermediate formed subsequently dissociates to yield the corresponding carboxylic acid and ammonium salt.

In alkaline hydrolysis, the nucleophilic hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate [13]. This intermediate then expels the nitrogen-containing moiety as the free amine with assistance from the aqueous solvent [13]. The reaction mechanism resembles that of ester hydrolysis but proceeds at significantly slower rates due to the lower electrophilicity of the amide carbonyl compared to ester carbonyls [13].

Kinetic Parameters and Rate Constants

Studies on related phenylacetamide derivatives demonstrate that hydrolysis rates are influenced by electronic effects of substituents [12] [14]. The electrostatic potential at the carbonyl carbon atom provides an accurate predictor of reactivity, with linear regression correlation coefficients exceeding 0.99 for the relationship between energy changes in the rate-determining step and electrostatic potential [12] [14].

Reaction ConditionActivation Energy (eV)Rate Enhancement Factor
Acidic (Protonated)0.732.5×
Basic (Hydroxide Attack)0.65-0.801.8×
Neutral (Water)0.951.0×

Computational Studies on Hydrolysis Mechanisms

Density functional theory calculations using Hartree-Fock and B3LYP methods reveal that the addition of hydroxide ion and formation of the tetrahedral intermediate represents the rate-determining stage [12] [14]. Natural bond orbital atomic charges at the carbonyl carbon atom correlate directly with reactivity toward nucleophilic attack [12]. The electrophilicity index omega describes the overall reactivity trend for related amide compounds [12].

Reductive Transformations of Functional Groups

The reductive chemistry of 2-methoxy-2-phenylacetamide involves multiple potential pathways depending on the reducing agent and reaction conditions [15] [17]. The compound can undergo selective reduction of specific functional groups while preserving others, making it valuable for synthetic applications.

Carbonyl Reduction Pathways

Reduction of the amide carbonyl can be achieved using strong reducing agents such as lithium aluminum hydride . This transformation converts the amide to the corresponding amine through a mechanism involving hydride delivery to the carbonyl carbon . The methoxy substituent remains intact under these conditions, demonstrating the selectivity of hydride reducing agents .

Aromatic Ring Reduction

The phenyl ring of 2-methoxy-2-phenylacetamide can undergo Birch reduction under strongly reducing conditions [29]. This process involves dissolution of alkali metals in liquid ammonia to generate solvated electrons that attack the aromatic system [29]. The methoxy group directs the reduction pattern, influencing the regioselectivity of the transformation [29].

Reducing AgentTarget Functional GroupYield (%)Selectivity
Lithium Aluminum HydrideAmide Carbonyl85-90High
Sodium BorohydrideLimited Reactivity<10N/A
Birch ConditionsAromatic Ring70-75Meta-directing

Catalytic Hydrogenation Studies

Catalytic hydrogenation using palladium on carbon can selectively reduce aromatic substituents while leaving the amide functionality intact . The reaction conditions and catalyst choice determine the selectivity and extent of reduction . Hydrogen gas with palladium catalyst represents a mild and selective method for reducing nitro groups when present as substituents .

Electrophilic Aromatic Substitution Patterns

The aromatic ring of 2-methoxy-2-phenylacetamide exhibits characteristic reactivity patterns toward electrophilic substitution reactions [25] [26]. The methoxy group acts as an electron-donating substituent through resonance, activating the aromatic ring toward electrophilic attack [26] [29].

Regioselectivity and Directing Effects

The methoxy group functions as an ortho/para-directing substituent in electrophilic aromatic substitution reactions [29]. This directing effect results from the ability of the oxygen lone pairs to donate electron density into the aromatic system through resonance [26]. The electrophilic substitution preferentially occurs at positions ortho and para to the methoxy substituent [29].

Relative Reactivity Compared to Benzene

Anisole (methoxybenzene) undergoes electrophilic aromatic substitution at a faster rate than benzene, which in turn reacts more quickly than nitrobenzene [29]. The methoxy group renders the ring more electron-rich through mesomeric electron donation, enhancing nucleophilicity [29]. The Hammett constant for para-substitution of anisole is -0.27, indicating the electron-donating nature of the methoxy group [29].

ElectrophileRelative Rate vs BenzeneMajor Product(s)
Bromine10⁴× fasterortho/para-substituted
Nitronium Ion10³× fasterpara-nitro preferred
Acetyl Cation10⁵× fasterpara-acetyl major

Computational Analysis of Substitution Mechanisms

Computational studies on related phenylacetamide systems reveal that electrophilic aromatic substitution proceeds through a two-step mechanism [33]. The first step involves attack of the electrophile by the aromatic pi system to form a carbocation intermediate [45]. The second step comprises deprotonation to restore aromaticity [45]. The overall process exhibits no significant deuterium isotope effects, confirming that carbon-hydrogen bond breaking is not rate-determining [48].

Effect of the Acetamide Substituent

The acetamide group attached to the phenyl ring influences the reactivity pattern through both inductive and resonance effects [24] [28]. As an electron-donating group through resonance, the acetamide activates the ortho and para positions for electrophilic substitution [24]. However, the electron-withdrawing inductive effect of the nitrogen atom partially counters this activation [28].

Oxidative Modification of Methoxy Substituents

The methoxy group in 2-methoxy-2-phenylacetamide represents a potential site for oxidative transformations under appropriate reaction conditions [32]. These modifications can lead to formation of various oxygenated derivatives with altered properties and reactivity profiles.

Demethylation Reactions

The methyl group of the methoxy substituent can be removed through oxidative demethylation using strong acids or specialized reagents [29]. Hydroiodic acid and boron trichloride effectively cleave the carbon-oxygen bond of the methoxy group, converting it to a phenolic hydroxyl [29]. This transformation proceeds through protonation of the oxygen followed by nucleophilic attack by iodide or chloride [29].

Oxidation to Quinone Derivatives

Under strongly oxidizing conditions, the methoxy-substituted aromatic ring can undergo oxidation to form quinone-like structures [32]. The oxidation process involves removal of electrons from the aromatic system, leading to formation of reactive intermediates that can undergo further transformations [32]. The specific products depend on the oxidizing agent and reaction conditions employed [32].

Oxidizing AgentReaction ConditionsPrimary ProductYield (%)
Potassium PermanganateAcidic, elevated temperatureCarboxylic acid derivatives60-70
Hydrogen PeroxideBasic conditionsHydroxylated products45-55
Cerium(IV) Ammonium NitrateAcetonitrile solventQuinone derivatives40-50

Mechanistic Studies of Methoxy Oxidation

Research on methoxy-substituted aromatic compounds reveals that the position of the methoxy group significantly affects oxidation rates [32]. Para-positioned methoxy groups enhance activity due to mesomeric effects, while meta-substituents show minimal impact [32]. Ortho-positioned methoxy groups often exhibit reduced activity, possibly due to steric interference or coordination effects [32].

Activation Barriers and Thermodynamic Considerations

Computational studies using density functional theory methods demonstrate that activation barriers for oxidation of methoxy-substituted compounds vary with substitution pattern [32]. The oxidation step involving the methoxy-bearing carbon exhibits activation barriers ranging from 20-25 kcal/mol depending on the specific substitution pattern [32]. Ortho-methoxy derivatives consistently show higher activation barriers compared to para or meta isomers [32].

The molecular target identification for 2-methoxy-2-phenylacetamide employs diverse experimental approaches that reveal multiple binding sites and interaction patterns across different biological systems. Computational molecular docking studies represent the primary strategy for target identification, utilizing structure-based drug design principles to predict binding affinities and interaction modes [1] [2]. These studies employ homology modeling when experimental crystal structures are unavailable, particularly for G-protein coupled receptors and ion channels [1] [3].

Biochemical affinity profiling constitutes another fundamental approach, utilizing competitive binding assays with radiolabeled ligands to determine binding constants and selectivity profiles. Studies of phenylacetamide derivatives demonstrate high-affinity interactions with sigma receptors, exhibiting Ki values of 3.90 nM for sigma-1 receptors and 240 nM for sigma-2 receptors [4]. The compound shows remarkable selectivity, with the 2-fluoro substituted analogue displaying over 180-fold selectivity for sigma-1 receptors [4].

Enzyme inhibition screening provides critical insights into therapeutic targets, particularly for antimicrobial applications. Phenylacetamide derivatives demonstrate potent inhibition of bacterial DNA topoisomerases, with IC50 values ranging from 0.27 to 2.80 μg/mL against Escherichia coli ParE enzyme [5]. This target identification strategy proves especially valuable for developing novel antibacterial agents that circumvent existing resistance mechanisms [6].

Protein interaction mapping through pull-down assays and mass spectrometry reveals direct binding partners. The Human Metabolome Database identifies specific protein associations for related phenylacetamide compounds, including interactions with lactoperoxidase, peroxiredoxin-6, myeloperoxidase, and eosinophil peroxidase [7]. These interactions suggest roles in oxidative stress response and inflammatory processes.

Target TypeSpecific TargetBinding Affinity (IC50/Ki)Interaction Type
Peroxidase EnzymesLactoperoxidase, Myeloperoxidase, Eosinophil peroxidaseVariable (μM range)Enzyme substrate/inhibitor
DNA TopoisomerasesDNA Gyrase, ParE enzyme0.27-2.80 μg/mLCompetitive inhibition
Protein-Protein InteractionsERCC1/XPA complex4.7-24 μMAllosteric modulation
Sigma ReceptorsSigma-1 and Sigma-2 receptors3.90 nM (σ1), 240 nM (σ2)Competitive binding
Ion ChannelsSodium channels, Potassium channelsVariable (μM range)Channel modulation
Metabolic EnzymesMonoamine oxidase, CoA ligasesNot specifiedSubstrate/cofactor interaction

Enzymatic Interaction Profiling Techniques

Time-kill kinetics analysis provides temporal resolution of enzymatic interactions, revealing bactericidal versus bacteriostatic mechanisms. Phenylacetamide derivatives exhibit concentration-dependent bactericidal activity against Escherichia coli, with post-antibiotic effects lasting approximately 2 hours at 1× minimum inhibitory concentration [5]. This technique demonstrates the sustained enzymatic inhibition beyond drug clearance, indicating tight binding or irreversible inhibition mechanisms.

Malachite green assay methodology enables quantitative measurement of ParE enzyme inhibition through phosphate release detection. This colorimetric approach provides IC50 determinations with high precision, revealing that compounds 8 and 25 in the phenylacetamide series achieve IC50 values of 0.27 and 0.28 μg/mL respectively against Escherichia coli ParE [5]. The assay demonstrates excellent reproducibility and allows for structure-activity relationship development.

Synergy testing protocols evaluate combinatorial effects with established antibiotics, employing checkerboard dilution methods and fractional inhibitory concentration calculations. Phenylacetamide derivatives demonstrate synergistic interactions with FDA-approved antimicrobials, potentially overcoming resistance mechanisms through multi-target approaches [5]. These techniques reveal enhanced therapeutic efficacy at reduced individual drug concentrations.

Molecular docking validation combines computational predictions with experimental binding data to confirm enzymatic interaction mechanisms. Studies reveal that benzimidazole-derived phenylacetamides occupy specific binding pockets within the FPR1 receptor, with key interactions involving Thr199, Arg201, Gly202, and Ala261 residues [1] [3]. The docking scores correlate strongly with experimental binding affinities, validating computational approaches for enzyme target identification.

Metabolic stability profiling through liver microsome incubations reveals enzymatic transformation pathways and identifies metabolically stable analogues. Primary metabolism occurs via O-demethylation of methoxy groups, catalyzed by cytochrome P450 enzymes [8]. Deuterium incorporation at methoxy positions demonstrates kinetic isotope effects, with kH > kD ratios confirming rate-limiting steps in metabolic pathways.

Enzyme ClassSpecific EnzymeMechanismPotencySelectivity
DNA TopoisomerasesE. coli ParEActive site bindingHigh (IC50: 0.27 μg/mL)Bacterial specific
PeroxidasesHuman LactoperoxidaseHeme interactionModerateMammalian enzymes
Protein KinasesPim kinaseATP-binding site competitionVariableOncogenic kinases
AcetyltransferasesGlutamine-N-acyltransferaseAcyl group transferUnknownLiver mitochondrial
OxidoreductasesMonoamine oxidase BSubstrate oxidationSubstrate levelMAO-B > MAO-A
LigasesAcyl-CoA synthetaseCoA conjugationCofactor dependentMedium-chain specific

Ion Channel Modulation Capabilities

Voltage-clamp electrophysiology represents the gold standard for characterizing ion channel modulation, providing direct measurement of current amplitudes and kinetics. Phenylacetamide derivatives demonstrate sodium channel blockade properties, with structure-activity relationships favoring diphenylacetic acid derivatives containing halogenated aromatic rings [9] [10]. These compounds achieve potent inhibition of veratridine-induced sodium influx in Chinese hamster ovary cells expressing type IIA sodium channels.

Thallium flux assays enable high-throughput screening of potassium channel modulators, particularly for Slack channels involved in neurological disorders. Novel 2-amino-N-phenylacetamide series compounds exhibit mode-switching behavior, acting as weak activators at low concentrations while becoming inhibitory at higher concentrations [11]. This biphasic response suggests multiple binding sites or allosteric coupling mechanisms within the channel complex.

Patch-clamp recordings provide single-channel resolution for mechanistic studies of ion channel modulation. The 2-methoxy substitution pattern proves critical for maintaining inhibitory profiles, as demonstrated by compound VU0606170 analogues that retain channel blocking activity [11]. Whole-cell recordings reveal enhanced GABA-evoked currents in neurons expressing mutant gamma-2 subunits, indicating positive allosteric modulation of GABAA receptors [12].

Fluorescence-based calcium imaging detects calcium channel modulation and downstream signaling cascade activation. TPC2 channel studies reveal agonist-dependent ion selectivity switching, where different ligands produce distinct ionic signatures [13]. This phenomenon challenges traditional concepts of fixed ion selectivity and suggests ligand-specific conformational states within the channel pore.

Biotinylation surface labeling quantifies membrane expression levels of ion channel subunits, distinguishing between trafficking effects and direct channel modulation. Treatment with 4-phenylbutyrate increases surface expression of wildtype GABAA receptor subunits in heterozygous mice carrying gamma-2 mutations [12]. This approach separates pharmacological effects on channel function from effects on protein trafficking and assembly.

Channel TypeModulation TypeFunctional EffectSelectivityClinical Relevance
Voltage-gated Sodium ChannelsChannel blockadeReduced sodium influxType IIA channelsNeuroprotection, Epilepsy
Potassium Channels (Slack)Allosteric modulationMode switching (activation/inhibition)Slack-specificNeurological disorders
Chloride Channels (CFTR)Indirect effectsChloride transport alterationNon-specificCystic fibrosis
Calcium ChannelsUnknownNot characterizedUnknownUnknown
TPC2 ChannelsLigand-dependent selectivityIon selectivity changesAgonist-dependentLysosomal disorders
GABAA ReceptorsPositive allosteric modulationEnhanced GABA responsesSubunit-dependentEpilepsy, Anxiety

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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